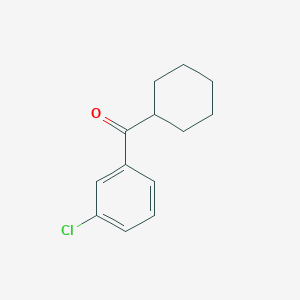3-Chlorophenyl cyclohexyl ketone
CAS No.: 211985-77-2
Cat. No.: VC3851862
Molecular Formula: C13H15ClO
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 211985-77-2 |
|---|---|
| Molecular Formula | C13H15ClO |
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | (3-chlorophenyl)-cyclohexylmethanone |
| Standard InChI | InChI=1S/C13H15ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
| Standard InChI Key | UCXGEGZHQMRFHV-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)C2=CC(=CC=C2)Cl |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC(=CC=C2)Cl |
Introduction
Structural and Molecular Characteristics
3-Chlorophenyl cyclohexyl ketone (C₁₃H₁₅ClO) consists of a chlorinated benzene ring substituted at the meta position with a cyclohexanecarbonyl group. Key molecular features include:
Table 1: Fundamental Properties
| Property | Value | Source Citation |
|---|---|---|
| Molecular Weight | 222.71 g/mol | |
| Density | 1.174 g/cm³ | |
| Boiling Point | 319.1°C at 760 mmHg | |
| Flash Point | 170.1°C | |
| Melting Point | Not reported (liquid at RT) |
Spectral Data:
-
¹H NMR (CDCl₃): δ 1.22–1.59 (m, 4H, cyclohexyl), 1.71–1.92 (m, 6H, cyclohexyl), 3.19–3.32 (m, 1H, ketone-adjacent CH), 7.41–7.58 (m, 3H, aromatic), 7.92–7.97 (m, 2H, aromatic) .
-
¹³C NMR: δ 193.31 (C=O), 135.52–128.25 (aromatic carbons), 42.2–11.9 (cyclohexyl carbons) .
-
IR (KBr): 1700 cm⁻¹ (C=O stretch), 550–650 cm⁻¹ (C-Cl vibration).
The chlorine atom’s meta position minimizes steric hindrance, facilitating nucleophilic substitution reactions at the aromatic ring.
Synthesis and Industrial Production
Grignard Reagent-Based Synthesis (Patent Method)
A high-yield route involves reacting 3-chlorobenzonitrile with cyclohexylmagnesium chloride in tetrahydrofuran (THF) under CuCl catalysis :
-
Step 1: 3-Chlorobenzonitrile (14.54 mmol) reacts with cyclohexylmagnesium chloride (15.99 mmol) in THF at reflux for 30 minutes.
-
Step 2: Hydrolysis with 1N HCl at 90°C for 1 hour yields crude product.
-
Step 3: Purification via silica gel chromatography affords 97% pure ketone .
Continuous-Flow Catalytic Synthesis
An alternative method from Patent US6881865B2 uses a four-step cascade without intermediate isolation :
-
Diels-Alder Reaction: 1,3-Butadiene + acrylic acid → 3-cyclohexene-1-carboxylic acid.
-
Hydrogenation: Catalytic H₂ reduces the double bond to cyclohexanecarboxylic acid.
-
Chlorination: Thionyl chloride converts the acid to cyclohexanecarbonyl chloride.
-
Friedel-Crafts Acylation: Reaction with benzene/AlCl₃ yields the final ketone with >99% selectivity .
Comparative Analysis:
-
Grignard Method: Higher purity (97%) but requires hazardous reagents.
-
Catalytic Method: Scalable and avoids purification steps, favoring industrial use .
Chemical Reactivity and Derivatives
Reduction and Oxidation
-
Reduction: NaBH₄ reduces the ketone to 3-chlorophenyl cyclohexyl alcohol (secondary alcohol).
-
Oxidation: KMnO₄ in acidic conditions oxidizes the ketone to 3-chlorobenzoic acid.
Nucleophilic Aromatic Substitution
The chlorine atom undergoes substitution with amines (e.g., piperazine) under basic conditions to form aryl amines, precursors for pharmaceuticals.
Cyclocondensation Reactions
In alkaline media, the ketone participates in aldol condensations to form cyclohexenones, useful in polymer synthesis .
Applications in Industry and Research
Pharmaceutical Intermediate
-
Photoinitiators: Serves as a precursor for 1-hydroxycyclohexyl phenyl ketone, a UV-curing agent in polymers .
-
Drug Synthesis: Intermediate in Tamiflu (oseltamivir) analogs and cytoprotective agents like KU-32 .
Specialty Chemicals
-
Ligands: Modifies transition metal catalysts for asymmetric synthesis .
-
Fragrance Components: Cyclohexyl groups contribute to musk-like odorants .
| Parameter | Recommendation |
|---|---|
| Storage | Flammable cabinet, away from oxidizers |
| PPE | Gloves, goggles, and ventilation |
| Disposal | Incineration per EPA guidelines |
Toxicity: Limited data, but structural analogs show neurotoxicity at >500 mg/kg (rat oral LD₅₀) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume